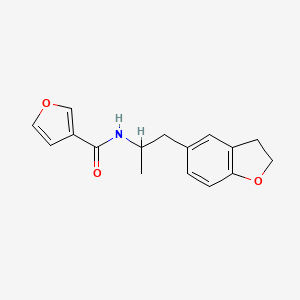
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, anticancer properties, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that combines elements from benzofuran and furan moieties. The presence of a carboxamide functional group enhances its solubility and biological activity. The molecular formula is C20H23NO2, with a molecular weight of approximately 341.47 g/mol.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes in cancer cells or pathogens.
- Receptor Interaction : It may interact with specific receptors that modulate cell signaling pathways, potentially affecting cell proliferation and apoptosis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes the inhibition rates observed in various cancer cell lines:
| Cancer Type | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Leukemia | K-562 | 56.84 |
| SR | 60.89 | |
| Non-Small Cell Lung Cancer | NCI-H322M | 40.87 |
| NCI-H460 | 80.92 | |
| Colon Cancer | HCT-116 | 72.14 |
| KM12 | 41.49 | |
| SW-620 | 40.82 | |
| CNS Cancer | SNB-75 | 58.02 |
| U251 | 73.94 | |
| Melanoma | Various | Data not specified |
| Ovarian Cancer | Various | Data not specified |
These results indicate that the compound exhibits promising anticancer activity across multiple types of cancer, suggesting its potential as a therapeutic agent .
Case Studies and Research Findings
- Study on Apoptosis Induction : A study investigating related compounds demonstrated that similar benzofuran derivatives could induce apoptosis through intrinsic pathways by promoting phosphatidylserine flipping and cytochrome c release from mitochondria . This suggests that this compound may also activate apoptotic mechanisms.
- Invasion Characteristics : Complementary studies have shown that related compounds can disrupt invasion characteristics in tumor cell lines via pathways like FAK/Paxillin . This indicates that this compound might similarly affect metastatic behavior.
- Molecular Docking Studies : Ongoing research utilizing molecular docking simulations aims to clarify the interactions between this compound and specific biological targets, which could provide insights into its pharmacological applications .
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(17-16(18)14-4-6-19-10-14)8-12-2-3-15-13(9-12)5-7-20-15/h2-4,6,9-11H,5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLJLQDIXWTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














